

# Application Notes: Synthesis and Use of a C19-Ceramide Fluorescent Probe

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C19-Ceramide

Cat. No.: B3026340

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

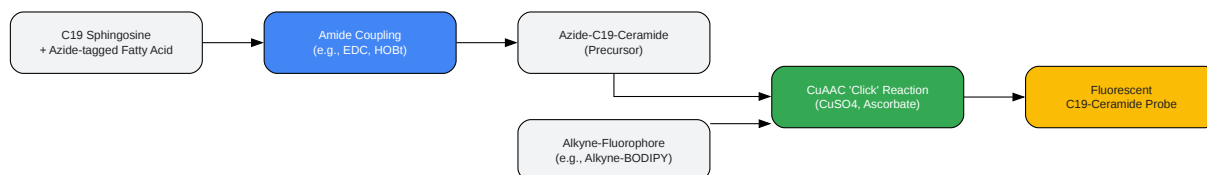
## Introduction

Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular processes, including apoptosis, cell cycle arrest, inflammation, and senescence.[1][2][3][4] Composed of a sphingosine backbone linked to a fatty acid, the specific acyl chain length of a ceramide can influence its metabolic fate and signaling functions. **C19-ceramide**, while less common than its C16, C18, or C24 counterparts, plays a role in distinct biological pathways, making it a molecule of interest.

To visualize and study the subcellular localization, trafficking, and metabolism of **C19-ceramide**, fluorescently labeled probes are indispensable tools.[5] These probes allow for real-time imaging in live cells and co-localization studies in fixed preparations. This document provides a detailed protocol for the synthesis of a **C19-ceramide** fluorescent probe via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or "click chemistry," along with protocols for its application in fluorescence microscopy and flow cytometry.[4][6][7]

## Synthesis of a C19-Ceramide Fluorescent Probe

The synthesis strategy involves a two-step process: first, the synthesis of an azide-functionalized **C19-ceramide** precursor, and second, the "clicking" of a fluorescent alkyne-containing reporter group onto the ceramide backbone.[4][6] This bioorthogonal approach ensures a high-yield, specific conjugation reaction.



[Click to download full resolution via product page](#)

Caption: General workflow for **C19-Ceramide** fluorescent probe synthesis via click chemistry.

## Protocol 1: Synthesis of Fluorescent C19-Ceramide Probe

Materials:

- Azide-functionalized C19 fatty acid
- Sphingosine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- Triethylamine (Et3N)
- Dichloromethane (DCM)
- Alkyne-functionalized fluorophore (e.g., BODIPY-alkyne, COUPY-alkyne)
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Solvents for purification (e.g., methanol, chloroform)

- Silica gel for column chromatography

#### Methodology:

##### Part A: Synthesis of Azide-**C19-Ceramide** Precursor

- Dissolve the azide-functionalized C19 fatty acid, EDC, and HOBt in anhydrous DCM.
- Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
- In a separate flask, dissolve sphingosine and Et<sub>3</sub>N in DCM.
- Add the sphingosine solution to the activated fatty acid solution dropwise.
- Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting Azide-**C19-Ceramide** by silica gel column chromatography.

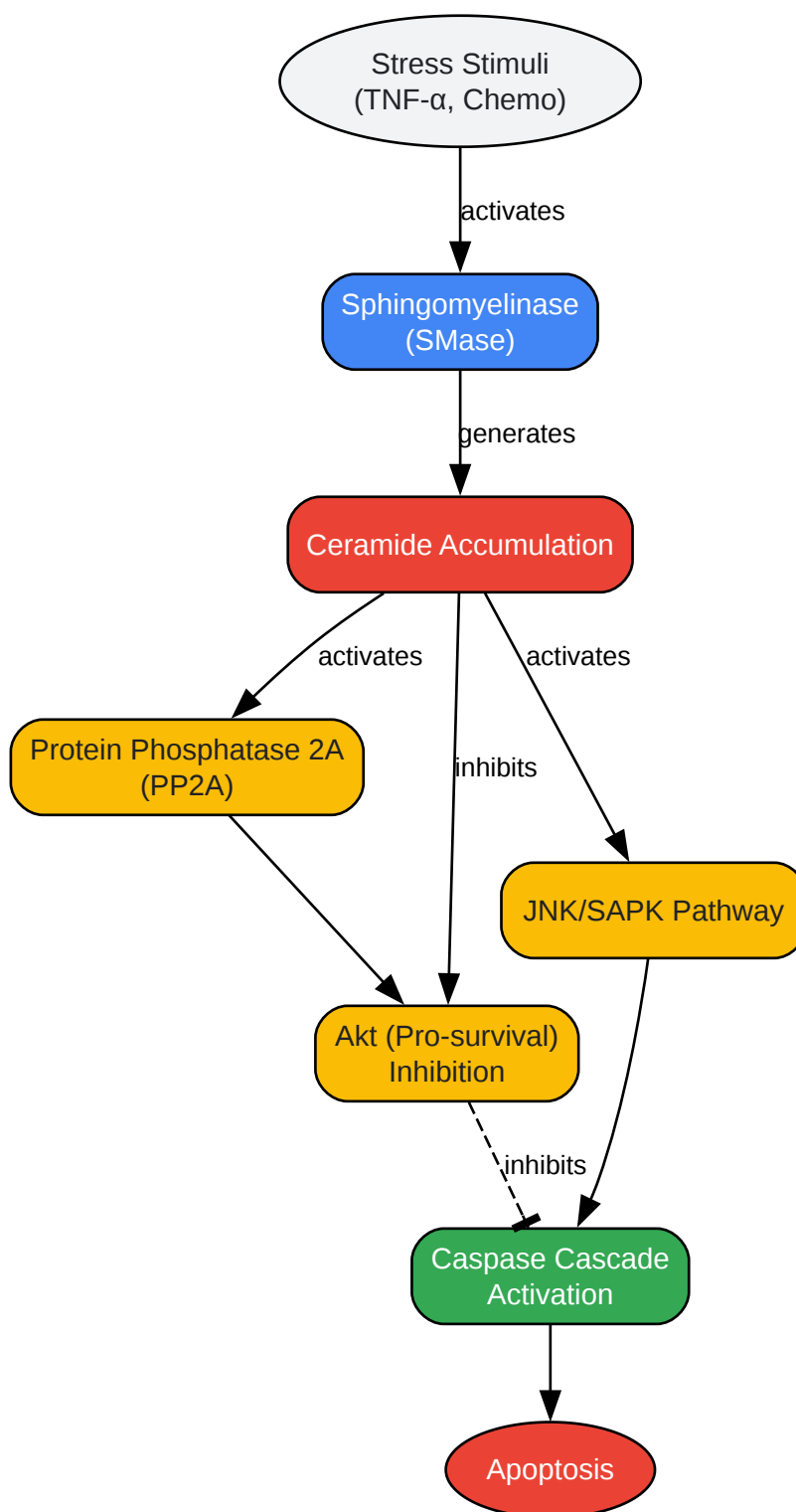
##### Part B: CuAAC "Click" Reaction<sup>[4][7]</sup>

- Dissolve the purified Azide-**C19-Ceramide** and the alkyne-fluorophore in a 2:1 mixture of chloroform and methanol.
- Prepare fresh aqueous solutions of CuSO<sub>4</sub> (100 mM) and sodium ascorbate (1 M).
- Add the CuSO<sub>4</sub> solution (0.1 equivalents) and sodium ascorbate solution (1.0 equivalent) to the reaction mixture.
- Stir the reaction vigorously at room temperature overnight, protected from light.
- Monitor the reaction by TLC until the starting materials are consumed.

- Dilute the mixture with chloroform and wash with water to remove the copper catalyst.
- Dry the organic layer, concentrate, and purify the final fluorescent **C19-Ceramide** probe by silica gel column chromatography.
- Characterize the final product by mass spectrometry and NMR spectroscopy.

## Ceramide Signaling and Applications

Ceramide is a central hub in sphingolipid metabolism and signaling. It can be generated de novo in the endoplasmic reticulum or through the hydrolysis of sphingomyelin at the plasma membrane.<sup>[8][9]</sup> Elevated ceramide levels are strongly associated with the induction of apoptosis through the activation of protein phosphatases and stress-activated protein kinases (SAPK/JNK).<sup>[1][2][9]</sup> The fluorescent probe can be used to visualize the accumulation of ceramide in cellular compartments in response to apoptotic stimuli.



[Click to download full resolution via product page](#)

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

## Experimental Protocols & Data

The synthesized probe can be used in a variety of cell-based assays. Below are standard protocols for cellular imaging and flow cytometry.

## Data Presentation: Probe Properties and Experimental Parameters

For successful experiments, understanding the probe's characteristics and using appropriate experimental conditions are crucial.

Table 1: Photophysical Properties of Common Fluorophores for Ceramide Probes[5]

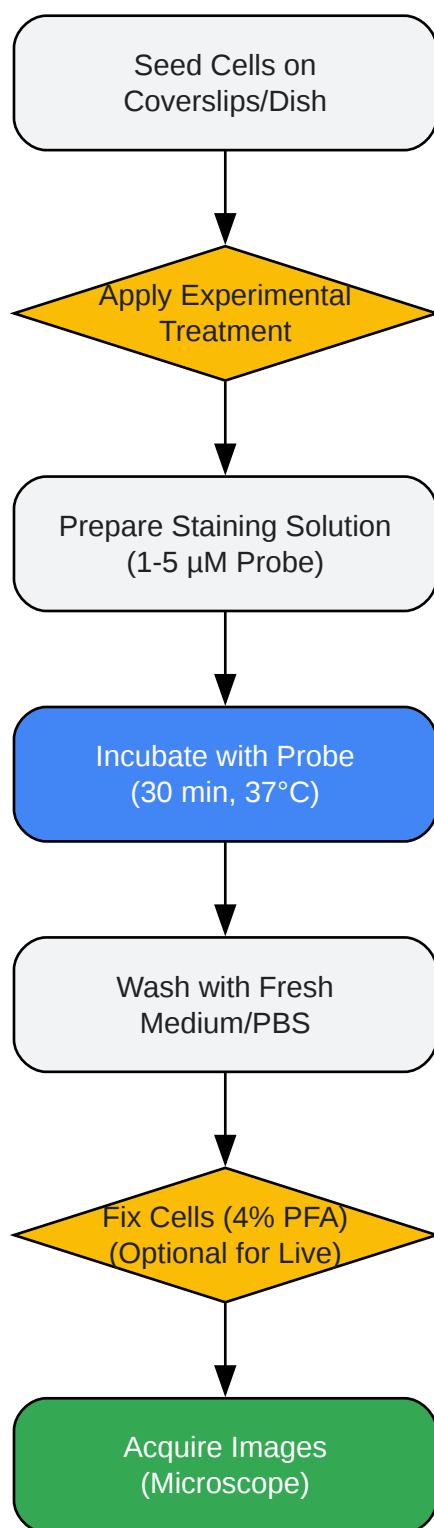
Fluorophore	Approx. Excitation Max (nm)	Approx. Emission Max (nm)	Quantum Yield	Key Characteristics
NBD	~465	~535	Environment-sensitive	Golgi-specific, sensitive to photobleaching
BODIPY FL	~505	~515	High	Bright and photostable
BODIPY TR	~589	~617	High	Red-shifted, good for multicolor imaging

| COUPY | ~540 | >650 | Excellent | Far-red emitting, large Stokes shift |

Table 2: Typical Experimental Parameters for Fluorescent Ceramide Probes

Parameter	Live-Cell Imaging	Fixed-Cell Staining	Flow Cytometry
Probe Concentration	1-5 $\mu$ M <sup>[5]</sup>	1-5 $\mu$ M <sup>[5]</sup>	5-10 $\mu$ M <sup>[10][11]</sup>
Incubation Time	15-30 min <sup>[5]</sup>	30 min <sup>[5]</sup>	30 min <sup>[10][11]</sup>
Incubation Temperature	37°C (or 4°C then 37°C) <sup>[12][13]</sup>	Room Temperature or 4°C <sup>[5][13]</sup>	37°C <sup>[10][11]</sup>
Cell Fixative	N/A	4% Paraformaldehyde (PFA)	1-4% PFA

| Permeabilization | N/A | 0.1% Triton X-100 (optional) | 0.1% Saponin or Triton X-100 |



[Click to download full resolution via product page](#)

Caption: Experimental workflow for staining cells with the fluorescent ceramide probe.



## Protocol 2: Live-Cell Imaging[5][13]

This protocol is for visualizing the probe in living cells to study its trafficking and dynamic localization.

Materials:

- Cells cultured on glass-bottom dishes or chamber slides
- Fluorescent **C19-Ceramide** probe stock solution (e.g., 1 mM in DMSO)
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Confocal or fluorescence microscope with environmental chamber (37°C, 5% CO<sub>2</sub>)

Methodology:

- Culture cells to 50-70% confluency.
- Prepare a 1-5 µM working solution of the fluorescent probe in pre-warmed live-cell imaging medium.
- Remove the culture medium from the cells and wash once with the imaging medium.
- Add the staining solution to the cells.
- Incubate for 15-30 minutes at 37°C in a CO<sub>2</sub> incubator.
- Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound probe.
- Add fresh imaging medium to the cells and immediately visualize using a microscope equipped with the appropriate filter sets for the chosen fluorophore.

## Protocol 3: Fixed-Cell Staining and Co-localization[5]

This protocol is useful for colocalization studies with immunolabeled proteins.

Materials:

- Cells cultured on glass coverslips
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (for permeabilization, optional)
- Blocking buffer (e.g., PBS with 1% BSA)
- Antifade mounting medium (with DAPI, optional)

#### Methodology:

- Culture cells on sterile glass coverslips to the desired confluency.
- Wash cells once with PBS.
- Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
- (Optional) If co-staining for intracellular antigens, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
- Block non-specific binding by incubating with blocking buffer for 30-60 minutes.
- Dilute the fluorescent **C19-Ceramide** probe to 1-5  $\mu\text{M}$  in blocking buffer.
- Incubate the cells with the staining solution for 30 minutes at room temperature, protected from light.
- Wash the cells three times with PBS for 5 minutes each.
- (Optional) Proceed with standard immunofluorescence protocols for primary and secondary antibodies if performing co-staining.
- Mount the coverslips onto microscope slides using an antifade mounting medium.

- Visualize using a fluorescence or confocal microscope.

## Protocol 4: Flow Cytometry Analysis[11][14]

This protocol allows for the quantification of probe uptake on a per-cell basis across a large population.

### Materials:

- Cells grown in suspension or harvested from a culture dish
- Fluorescent **C19-Ceramide** probe
- FACS buffer (e.g., PBS with 1% BSA, 2 mM EDTA)
- Flow cytometer with appropriate lasers and filters

### Methodology:

- Harvest cells and prepare a single-cell suspension. Count the cells and adjust the concentration to  $1-2 \times 10^6$  cells/mL in culture medium.
- Aliquot approximately 1 million cells per tube.
- Add the fluorescent **C19-Ceramide** probe to a final concentration of 5-10  $\mu\text{M}$ .
- Incubate at 37°C for 30 minutes, protected from light.
- Wash the cells three times by adding 1 mL of ice-cold FACS buffer, centrifuging at 400 x g for 5 minutes, and discarding the supernatant.
- After the final wash, resuspend the cell pellet in 300-500  $\mu\text{L}$  of cold FACS buffer.
- Analyze the samples on a flow cytometer as soon as possible, using the appropriate channel for the fluorophore. Use an unstained cell sample to set the background fluorescence.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 4. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In situ synthesis of fluorescent membrane lipids (ceramides) using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- To cite this document: BenchChem. [Application Notes: Synthesis and Use of a C19-Ceramide Fluorescent Probe]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026340#synthesis-of-a-c19-ceramide-fluorescent-probe]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)